2-formyl-1H-indole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-formyl-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-5-6-4-8-7(10(13)14)2-1-3-9(8)11-6/h1-5,11H,(H,13,14) |
InChI Key |
AHFYHHXRWQHKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)C=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Formylated Indole Carboxylic Acids and Their Precursors
Direct Formylation Approaches to Indole (B1671886) Carboxylic Acid Derivatives
Direct formylation of the indole nucleus is a common strategy for introducing an aldehyde functionality. The Vilsmeier-Haack reaction stands out as a principal method for this transformation.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophile then attacks the electron-rich indole ring, leading to the formation of an iminium salt, which upon hydrolysis yields the corresponding aldehyde.
While the Vilsmeier-Haack reaction is a cornerstone of indole functionalization, the synthesis of 2-formyl-1H-indole-4-carboxylic acid via this route presents a notable regiochemical challenge. The indole nucleus itself typically undergoes electrophilic substitution preferentially at the C3 position due to the higher electron density of this carbon. However, the presence and nature of substituents on the indole ring can significantly influence the site of formylation. For the synthesis of the target compound, conditions must favor formylation at the C2 position over the more electronically favored C3 position. One common approach to achieving C2-formylation is through the use of a protecting group on the indole nitrogen, which can sterically hinder the C7 position and electronically influence the regioselectivity of the electrophilic attack.
The synthesis of this compound can be achieved by the Vilsmeier-Haack reaction using 1H-indole-4-carboxylic acid as the starting material. evitachem.com The classical reagent combination for this transformation is N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). evitachem.com The reaction is typically performed under controlled temperature conditions to ensure high purity and yield of the desired product. evitachem.com
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the C2-formylated product. Key parameters that are often varied include the stoichiometry of the reagents, the reaction temperature, and the duration of the reaction. An excess of the Vilsmeier reagent may be employed to drive the reaction to completion. The temperature is a critical factor; formylation reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure the reaction proceeds at a controlled rate and to minimize the formation of side products.
| Parameter | Condition | Rationale |
| Starting Material | 1H-indole-4-carboxylic acid | Precursor with the required carboxylic acid functionality. |
| Reagents | N,N-dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) | Generation of the Vilsmeier reagent for formylation. |
| Temperature | Controlled, often starting at low temperatures | To manage the exothermic nature of the reaction and enhance regioselectivity. |
| Work-up | Aqueous hydrolysis | To convert the intermediate iminium salt to the final aldehyde product. |
Table 1: General Reaction Conditions for the Vilsmeier-Haack Formylation of 1H-indole-4-carboxylic acid
The regioselectivity of the Vilsmeier-Haack reaction on substituted indoles is a complex interplay of electronic and steric factors. For an unsubstituted indole, the reaction overwhelmingly favors the C3 position. However, the presence of a carboxylic acid group at the C4 position, an electron-withdrawing group, can deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. This deactivation may enhance the relative reactivity of the pyrrole (B145914) ring.
The directing effect of the N-H proton and the potential for chelation or electronic influence from the C4-carboxylic acid group can alter the typical C3-selectivity. While detailed mechanistic studies on the formylation of 1H-indole-4-carboxylic acid are not extensively reported, the successful synthesis of the 2-formyl isomer suggests that under specific conditions, electrophilic attack at the C2 position is achievable. evitachem.com It is plausible that the reaction conditions are optimized to favor this less common regiochemical outcome.
Optimizing the yield of this compound involves a careful balance of reaction parameters. The slow addition of phosphorus oxychloride to a solution of the indole-4-carboxylic acid in DMF at a reduced temperature is a standard procedure to control the initial exothermic reaction. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion.
Upon completion of the reaction, the mixture is typically quenched by pouring it onto ice-water, which hydrolyzes the intermediate iminium salt to the aldehyde and also precipitates the product. The crude product can then be collected by filtration.
Purification of the final compound is generally achieved through recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent depends on the solubility characteristics of the product and any impurities. Common solvents for recrystallization of polar organic compounds include ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols. Column chromatography over silica (B1680970) gel can also be employed for purification if simple recrystallization is insufficient to remove impurities. The purity of the final product is typically assessed by techniques such as melting point determination and spectroscopic methods (NMR, IR, and mass spectrometry).
While the Vilsmeier-Haack reaction is a primary method, other formylation techniques exist in organic synthesis. For instance, the Reimer-Tiemann reaction, which involves the reaction of a phenol (B47542) or an electron-rich heterocycle with chloroform (B151607) in a basic solution, is a well-known formylation method. wikipedia.orgresearchgate.netmychemblog.com This reaction proceeds through the generation of dichlorocarbene (B158193) as the electrophile. wikipedia.org However, the applicability of the Reimer-Tiemann reaction to indole-4-carboxylic acid for the specific synthesis of the 2-formyl derivative is not well-documented and may be complicated by the acidic nature of the carboxylic acid group and the potential for competing reactions.
Another potential, though less common, approach involves the transformation of a sulfomethyl group. This would typically involve the introduction of a sulfomethyl group at the desired position, followed by its conversion to a formyl group. However, specific examples of this transformation for the synthesis of this compound are not readily found in the literature.
Vilsmeier-Haack Reaction as a Primary Formylation Strategy
Construction of the Indole Core with Pre-existing Functionalities
An alternative to the direct functionalization of a pre-formed indole is the construction of the indole ring from acyclic precursors that already contain the necessary formyl and carboxylic acid functionalities, or precursors that can be readily converted to these groups.
One of the most classical methods for indole synthesis is the Fischer indole synthesis. wikipedia.orgresearchgate.netalfa-chemistry.comthermofisher.comresearchgate.netorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate aldehyde or ketone. wikipedia.org To synthesize this compound via this route, one would theoretically start with a (3-carboxyphenyl)hydrazine and a carbonyl compound that would lead to the 2-formyl group. For example, the phenylhydrazone of pyruvic acid can be used to synthesize indole-2-carboxylic acid. alfa-chemistry.com A similar strategy with a protected formyl-containing carbonyl compound could potentially be envisioned. However, the feasibility and regiochemical outcome of the Fischer indole synthesis with substituted phenylhydrazines can be complex and may lead to mixtures of isomers.
Another approach involves the use of ortho-aminobenzaldehydes or related compounds as starting materials. For instance, the reaction of 2-aminobenzaldehydes with various reagents can lead to the formation of substituted indoles. organic-chemistry.orgnih.govnih.govwikipedia.orgrsc.org A synthetic route starting from a suitably substituted anthranilic acid derivative that could be converted to a 2-aminobenzaldehyde (B1207257) with the carboxylic acid at the appropriate position could be a viable, albeit multi-step, pathway to the target molecule.
Fischer Indole Synthesis in the Context of Substituted Indoles
The Fischer indole synthesis, first reported in 1883, remains one of the most widely utilized methods for the preparation of the indole ring system. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. The versatility of this reaction allows for the synthesis of a wide variety of substituted indoles by judicious choice of the starting materials.
The general mechanism of the Fischer indole synthesis proceeds through the formation of a phenylhydrazone, which then undergoes a combichemistry.comcombichemistry.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic indole ring. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, as well as Lewis acids like zinc chloride or boron trifluoride.
For the synthesis of indole-2-carboxylic acid derivatives, pyruvic acid or its esters can be employed as the ketone component. For instance, the reaction of a substituted phenylhydrazine (B124118) with pyruvic acid can yield the corresponding indole-2-carboxylic acid. This approach is foundational for accessing precursors to compounds like this compound.
| Starting Phenylhydrazine | Carbonyl Compound | Product |
| Phenylhydrazine | Pyruvic acid | 1H-Indole-2-carboxylic acid |
| 4-Methylphenylhydrazine | Ethyl pyruvate | Ethyl 5-methyl-1H-indole-2-carboxylate |
| 3-Carboxyphenylhydrazine | 2-Oxopropanoic acid | 1H-Indole-4-carboxylic acid-2-carboxylic acid |
Table 1: Examples of Fischer Indole Synthesis for Substituted Indoles
Palladium-Catalyzed Cyclization and Annulation Strategies
In recent decades, palladium-catalyzed reactions have emerged as powerful tools for the construction of complex heterocyclic systems, including the indole nucleus. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical methods.
One prominent strategy involves the Sonogashira coupling of an ortho-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. This domino reaction allows for the efficient construction of 2,3-disubstituted indoles. The choice of the alkyne component is crucial for introducing the desired substituents on the indole ring.
Another powerful palladium-catalyzed method is the intramolecular α-arylation of β-(2-iodoanilino) esters. This reaction provides a direct route to indole-3-carboxylic acid esters. acs.org The process is typically catalyzed by a Pd(0) species in the presence of a suitable base. acs.org
Palladium-catalyzed annulation reactions between iodoanilines and ketones have also been developed for the synthesis of indoles. These reactions offer a convergent approach to constructing the indole scaffold from readily available starting materials.
| Starting Materials | Palladium Catalyst | Reaction Type | Product |
| 2-Iodoaniline and a terminal alkyne | Pd(PPh₃)₄/CuI | Sonogashira coupling/cyclization | 2-Substituted indole |
| β-(2-Iodoanilino) ester | Pd(PPh₃)₄ | Intramolecular α-arylation | Indole-3-carboxylic acid ester |
| 2-Iodoaniline and a ketone | Pd(OAc)₂ | Annulation | Substituted indole |
Table 2: Overview of Palladium-Catalyzed Indole Syntheses
Multi-Step Organic Synthesis Approaches from Aromatic Precursors
The synthesis of highly substituted indoles, such as this compound, can also be achieved through multi-step sequences starting from simple aromatic precursors. These approaches rely on the principles of electrophilic aromatic substitution to introduce the necessary functional groups onto a benzene ring before the formation of the indole nucleus.
A typical strategy might involve the nitration of a substituted toluene (B28343) derivative, followed by reduction of the nitro group to an aniline (B41778). The aniline can then be converted into a hydrazine (B178648) for a subsequent Fischer indole synthesis or subjected to a palladium-catalyzed cyclization. The directing effects of the substituents on the aromatic ring are critical for achieving the desired regiochemistry. For instance, an electron-donating group will direct incoming electrophiles to the ortho and para positions, while an electron-withdrawing group will direct them to the meta position. Careful planning of the synthetic route is therefore essential to ensure the correct placement of the formyl and carboxylic acid precursors.
Introduction and Modification of Carboxylic Acid Moieties
The carboxylic acid group is a key functional handle in the synthesis of complex molecules, allowing for a variety of subsequent transformations. In the context of formylated indole carboxylic acids, the introduction and manipulation of the carboxyl group are critical steps.
Esterification and Hydrolysis of Carboxyl Groups
The protection of a carboxylic acid as an ester is a common strategy in multi-step synthesis to prevent its interference with other reactions. Indole-2-carboxylic acids can be readily esterified under standard conditions, such as treatment with an alcohol in the presence of an acid catalyst. mdpi.comnih.gov For example, 6-bromo-1H-indole-2-carboxylic acid can be converted to its corresponding ethyl ester by reaction with ethanol and sulfuric acid. mdpi.com
Conversely, the hydrolysis of an indole-2-carboxylic acid ester to the corresponding carboxylic acid is typically achieved by treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic medium. nih.govmdpi.com This deprotection step is often performed in the later stages of a synthesis to unmask the carboxylic acid for further derivatization or for the final target molecule. The choice of base and reaction conditions can be crucial to avoid side reactions, such as the hydrolysis of other sensitive functional groups.
| Reaction | Reagents and Conditions |
| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Heat |
| Hydrolysis | Base (e.g., NaOH, KOH), Aqueous or alcoholic solvent, Heat |
Table 3: General Conditions for Esterification and Hydrolysis of Indole Carboxylic Acids
Oxidation of Formyl Groups to Carboxylic Acids
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. In the synthesis of indole carboxylic acids, a formyl group can serve as a precursor to the carboxyl moiety. This can be particularly useful when the formyl group is introduced at a specific position on the indole ring through reactions such as the Vilsmeier-Haack reaction.
The oxidation of a C3-formyl indole to the corresponding indole-3-carboxylic acid can be achieved using various oxidizing agents. For instance, the oxidation of a C3-aldehydic indole can lead to the corresponding carboxylic acid. nih.gov The choice of oxidant is important to ensure selectivity and to avoid over-oxidation or degradation of the indole ring.
Derivatization During Synthesis of Formylated Indole Carboxylic Acid Scaffolds
The indole scaffold offers multiple sites for derivatization, allowing for the introduction of a wide range of functional groups to modulate the properties of the final molecule. These derivatization reactions can be performed at various stages of the synthesis of formylated indole carboxylic acids.
Common derivatization strategies include:
N-Alkylation/N-Acylation: The nitrogen atom of the indole ring can be readily alkylated or acylated to introduce various substituents. This can be achieved by reaction with alkyl halides or acyl chlorides in the presence of a base.
C-Acylation: The electron-rich indole ring is susceptible to electrophilic acylation, typically at the C3 position. This can be a useful method for introducing a precursor to the formyl group.
Halogenation: The indole ring can be halogenated at various positions, providing a handle for subsequent cross-coupling reactions to introduce aryl, alkyl, or other functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the derivatization of halogenated indoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted indoles. rsc.org
The strategic application of these derivatization reactions during the synthesis of formylated indole carboxylic acid scaffolds allows for the creation of a wide variety of complex and functionally diverse molecules.
Chemical Reactivity and Transformations of Formylated Indole Carboxylic Acids
Transformations Involving the Formyl Group
The aldehyde functionality at the C2-position is a versatile handle for various synthetic modifications, including oxidation, reduction, and carbon-carbon bond-forming condensation reactions.
Reduction to Hydroxymethyl or Alkyl Groups
Selective reduction of the formyl group can lead to the formation of either 2-(hydroxymethyl)-1H-indole-4-carboxylic acid or 2-methyl-1H-indole-4-carboxylic acid. The choice of reducing agent and reaction conditions dictates the final product.
For reduction to the hydroxymethyl group, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent. researchgate.net It is a mild reductant that chemoselectively reduces aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids and esters, particularly when the reaction is carried out in alcoholic solvents at controlled temperatures. researchgate.netsvedbergopen.com
Complete reduction to an alkyl (methyl) group is more challenging and typically requires harsher conditions. While direct reduction is difficult, it can sometimes be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) under specific conditions, although this risks over-reduction of the indole (B1671886) ring itself. mdma.ch A more controlled, two-step approach involving initial reduction to the alcohol followed by conversion to a halide and subsequent reduction is often preferred for such transformations.
| Reaction | Reagents and Conditions | Product | Notes |
| Reduction to Alcohol | 1. Sodium borohydride (NaBH₄) 2. Methanol (B129727) or Ethanol (B145695) solvent 3. 0 °C to room temperature | 2-(Hydroxymethyl)-1H-indole-4-carboxylic acid | NaBH₄ is chemoselective for the aldehyde over the carboxylic acid under these conditions. researchgate.netsvedbergopen.com |
Condensation Reactions of the Aldehyde
The electrophilic carbon of the formyl group readily participates in condensation reactions with various nucleophiles, enabling the extension of the carbon skeleton at the C2-position.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate. nih.govresearchgate.netbhu.ac.inarkat-usa.org The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. This method is highly efficient for forming new carbon-carbon double bonds. nih.govbhu.ac.in
Wittig Reaction: The Wittig reaction provides another route to C-C double bond formation by reacting the aldehyde with a phosphorus ylide (a Wittig reagent), such as that derived from indole-2-methyltriphenylphosphonium iodide. cdnsciencepub.com This reaction is highly versatile and allows for the introduction of a wide range of substituents, leading to the formation of 2-vinylindole derivatives. The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. cdnsciencepub.com
| Reaction | Reagents and Conditions | Typical Product | Notes |
| Knoevenagel Condensation | 1. Active methylene compound (e.g., Malononitrile) 2. Basic catalyst (e.g., Piperidine, NH₄OAc) 3. Ethanol or solvent-free, room temp. to reflux | 2-(1H-Indol-2-yl)methylene)malononitrile derivative | A versatile C=C bond-forming reaction. nih.govresearchgate.net |
| Wittig Reaction | 1. Phosphorus ylide (e.g., Ph₃P=CHR) 2. Anhydrous solvent (e.g., THF, DMSO) 3. Inert atmosphere | 2-(alkenyl)-1H-indole-4-carboxylic acid | Yields and stereoselectivity (E/Z) depend on the specific ylide and conditions used. cdnsciencepub.com |
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C4-position can undergo reactions typical of aromatic carboxylic acids, such as esterification, amidation, and decarboxylation, without affecting the formyl group at C2 under the right conditions.
Esterification and Amidation Reactions
Esterification: The carboxylic acid can be converted to its corresponding ester, for example, a methyl or ethyl ester, through the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol) with a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com
Amidation: Amide bond formation is typically achieved by first activating the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govresearchgate.netchemistrysteps.com This method is highly effective at room temperature and tolerates a wide range of functional groups. nih.govchemistrysteps.com
| Reaction | Reagents and Conditions | Product | Notes |
| Fischer Esterification | 1. Alcohol (e.g., Methanol, Ethanol) in excess 2. Acid catalyst (e.g., conc. H₂SO₄) 3. Heat | Methyl or Ethyl 2-formyl-1H-indole-4-carboxylate | Reversible reaction driven to completion by excess alcohol. masterorganicchemistry.comopenstax.org |
| Amidation | 1. Amine (R-NH₂) 2. Coupling agent (e.g., EDC, DCC) 3. Additive (e.g., HOBt) 4. Solvent (e.g., DCM, DMF) | N-substituted 2-formyl-1H-indole-4-carboxamide | A mild and efficient method for forming amide bonds. nih.govresearchgate.net |
Decarboxylation Pathways
The removal of the carboxylic acid group at C4 to yield 2-formyl-1H-indole is a key transformation. This decarboxylation can be achieved through thermal methods or with transition metal catalysis. Heating indole carboxylic acids in a high-boiling point solvent like quinoline (B57606) or N,N-dimethylformamide (DMF) can induce thermal decarboxylation. google.comresearchgate.net However, this often requires high temperatures (90-160 °C). google.comorganic-chemistry.org
A more efficient and milder approach involves copper-catalyzed decarboxylation. Using a catalyst such as copper(I) oxide (Cu₂O) or other copper salts in a polar aprotic solvent like N-methylpyrrolidone (NMP) or DMF can facilitate the removal of CO₂ at lower temperatures compared to purely thermal methods. organic-chemistry.orgrsc.orgdoi.org The mechanism is believed to involve the formation of a copper carboxylate intermediate, which then undergoes decarboxylation. organic-chemistry.orgrsc.org
| Reaction | Reagents and Conditions | Product | Notes |
| Copper-Catalyzed Decarboxylation | 1. Copper catalyst (e.g., Cu₂O, CuI) 2. High-boiling solvent (e.g., NMP, DMF, Quinoline) 3. Heat (typically >100 °C) | 2-Formyl-1H-indole | Copper catalysis often allows for lower reaction temperatures and higher yields compared to uncatalyzed thermal methods. organic-chemistry.orgrsc.org |
The chemical behavior of 2-formyl-1H-indole-4-carboxylic acid is dictated by the interplay of its three key structural components: the electron-rich indole nucleus, the electron-withdrawing formyl group at the C2 position, and the carboxylic acid group at the C4 position. This unique arrangement of functional groups imparts a distinct reactivity profile to the molecule, particularly concerning the indole core.
Reactivity of the Indole Nucleus
The indole ring is an aromatic heterocyclic system that is generally prone to electrophilic attack, primarily at the C3 position. However, the substituents on the ring in this compound significantly modulate this inherent reactivity. The formyl and carboxylic acid moieties are both electron-withdrawing groups, which deactivate the indole nucleus towards electrophilic substitution compared to unsubstituted indole. Despite this deactivation, the underlying nucleophilicity of the ring, influenced by the nitrogen heteroatom, still directs the regioselectivity of certain reactions.
Even with the presence of deactivating groups, the C3 position of the indole nucleus remains the most favorable site for electrophilic aromatic substitution. evitachem.com This is because the lone pair of electrons on the indole nitrogen can effectively stabilize the cationic intermediate (the arenium ion) formed during an attack at C3.
One of the most relevant examples of electrophilic substitution on a similarly substituted indole core is the Vilsmeier-Haack reaction. While this compound already possesses a formyl group at C2, related compounds like indole-2-carboxylates undergo formylation preferentially at the C3 position. nih.govrsc.orgnih.gov This reaction introduces a second formyl group onto the indole ring, demonstrating the continued reactivity of the C3 site. For instance, the Vilsmeier-Haack formylation of ethyl-4,6-dichloro-1H-indole-2-carboxylate yields the corresponding 3-formyl derivative. nih.gov
Another common electrophilic substitution, the Mannich reaction, also tends to occur at the C3 position of indole-2-carboxylates. This reaction introduces an aminomethyl group, and its success further underscores the enhanced nucleophilicity of the C3 carbon. nih.gov Based on these patterns observed in closely related structures, it can be inferred that this compound, if subjected to further electrophilic substitution, would likely react at the C3 position, provided the reaction conditions are sufficiently forcing to overcome the deactivating effects of the existing substituents.
| Reaction | Substrate Example | Reagents | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Ethyl-1H-indole-2-carboxylates | POCl3, DMF | C3 | Ethyl 3-formyl-1H-indole-2-carboxylates | nih.gov |
| Mannich Reaction | Ethyl-1H-indole-2-carboxylates | Formaldehyde, Morpholine | C3 | Ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylates | nih.gov |
Direct nucleophilic aromatic substitution on the electron-rich indole nucleus is generally an unfavorable process. However, the term "nucleophilic substitution" in the context of this compound most relevantly applies to nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid group. openstax.org This type of reaction does not directly involve the aromatic ring but is a key transformation of the molecule.
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. openstax.orguomustansiriyah.edu.iq Subsequently, a leaving group is expelled, regenerating the carbonyl double bond and resulting in a new carboxylic acid derivative. openstax.orguomustansiriyah.edu.iq The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acid chlorides > acid anhydrides > esters > amides. libretexts.org
For this compound, the carboxylic acid group can be converted into more reactive derivatives to facilitate these substitutions. For example, reaction with an alcohol in the presence of an acid catalyst can form an ester, while reaction with amines can produce amides. These transformations are fundamental in synthetic chemistry for modifying the properties and biological activity of indole-containing molecules.
| Reaction Type | Nucleophile | Leaving Group (from intermediate) | Product Class | Reference |
|---|---|---|---|---|
| Esterification (Hydrolysis reverse) | Alcohol (R'-OH) | Water (H2O) | Ester | libretexts.org |
| Amidation | Amine (R'-NH2) | Water (H2O) | Amide | uomustansiriyah.edu.iq |
| Conversion to Acid Chloride | Thionyl Chloride (SOCl2) | - | Acid Chloride | uomustansiriyah.edu.iq |
The functional groups of this compound serve as valuable handles for constructing fused-ring systems, a common strategy in the synthesis of complex alkaloids and pharmacologically active compounds. nih.gov The formyl group at the C2 position, in conjunction with the reactive C3 position of the indole ring, is particularly useful in cyclocondensation reactions.
A notable example involves the reaction of 3-formyl-1H-indole-2-carboxylates with hydrazine (B178648) hydrate. nih.gov In this reaction, the hydrazine initially reacts with the formyl group, but instead of simply forming a hydrazone, it undergoes a subsequent intramolecular cyclization involving the ester group at the adjacent position. This leads directly to the formation of a pyridazino[4,5-b]indole, a tricyclic heterocyclic system where a pyridazine (B1198779) ring is fused to the indole core. nih.gov This demonstrates a powerful method for building polycyclic structures from functionalized indole precursors.
Furthermore, indole-2-carboxylic acids can undergo annulation reactions with reagents like propargylic alcohols. researchgate.net Depending on the catalyst and reaction conditions, these reactions can lead to a variety of fused and spirocyclic products. For instance, copper(II)-catalyzed annulation of indole-2-carboxylic acids with propargylic alcohols can provide rapid access to pentacyclic indene-fused pyrano-indolones. researchgate.net While this specific example starts with a substituent at C2, the principles of using the indole nucleus as a scaffold for building complex, ring-fused architectures are directly applicable. These types of transformations highlight the synthetic versatility of the indole core in creating diverse molecular scaffolds. rsc.org
| Indole Substrate Type | Reagent | Key Transformation | Product Ring System | Reference |
|---|---|---|---|---|
| Ethyl 3-formyl-1H-indole-2-carboxylates | Hydrazine Hydrate | Cyclocondensation | Pyridazino[4,5-b]indole | nih.gov |
| Indole-2-carboxylic acids | Propargylic Alcohols | Copper(II)-catalyzed annulation | Indene fused pyrano-indolones | researchgate.net |
| Indole-2-carboxylates | Propargylic Alcohols | Brønsted acid mediation | Spiro[benzo[b]oxazine-furans] | researchgate.net |
Structure Activity Relationship Sar Studies of Formylated Indole Carboxylic Acid Derivatives
Impact of Formyl Group Position and Substituents on Biological Activity
The formyl group, a key functional component, significantly influences the biological profile of indole (B1671886) carboxylic acid derivatives. Its position on the indole nucleus and subsequent chemical modifications are pivotal for interaction with biological targets.
In the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), the formyl group is often introduced at the C3 position of an indole-2-carboxylic acid scaffold via the Vilsmeier-Haack reaction. nih.govmdpi.comnih.gov This C3-formyl group frequently serves not as the final pharmacophore but as a crucial synthetic handle. For instance, it can be selectively reduced to a hydroxymethyl group, which then acts as an attachment point for introducing longer side chains. nih.govmdpi.com These extended side chains are essential for occupying hydrophobic pockets within the enzyme's active site, thereby enhancing inhibitory activity. mdpi.comnih.gov
The electron-withdrawing nature of the C2-carbonyl group facilitates the formylation at the C3 position. nih.govmdpi.com While the formyl group itself is a precursor, its strategic placement and transformation are fundamental to achieving the desired biological effect. The conversion of the aldehyde to other functional groups, such as N-aryliminomethyl groups through reaction with substituted anilines, has been explored to create a diverse library of compounds with potential antimicrobial and anticonvulsant activities. nih.gov
Influence of Carboxylic Acid Position and Derivatives on Biological Activity
The position of the carboxylic acid group on the indole ring is a determining factor for the biological activity of these derivatives. The vast majority of research in this area, particularly for HIV-1 integrase inhibitors, has focused on indole-2-carboxylic acid derivatives. nih.govnih.govrsc.org
The C2-carboxyl group, along with the indole nitrogen and another heteroatom, often forms a critical triad (B1167595) motif capable of chelating divalent metal ions, such as Mg²⁺, within the active site of enzymes like HIV-1 integrase. mdpi.comnih.govnih.gov This metal-chelating interaction is a cornerstone of the inhibitory mechanism for many INSTIs. mdpi.com The free carboxylic acid is often essential for this activity, and esterified precursors typically require hydrolysis to their active acidic form. nih.gov
Derivatives of the carboxylic acid, such as carboxamides, have also been shown to be vital for activity against other targets. In the context of cannabinoid receptor 1 (CB1) allosteric modulators, the C2-carboxamide functionality is a required feature for activity. nih.gov Studies comparing indole-2-carboxamides with indole-3-carboxamides have demonstrated that the positional isomerism of this functional group can significantly impact biological outcomes, such as antifungal activity. arkat-usa.org
Role of Substituents on the Indole Core in Modulating Activity
Modifications to the benzene (B151609) ring portion of the indole core are a key strategy for fine-tuning the pharmacological properties of these compounds.
Halogenation Effects on Efficacy and Selectivity
The introduction of halogen atoms at specific positions of the indole nucleus has proven to be a highly effective strategy for enhancing biological potency.
For 1H-indole-2-carboxamides acting as CB1 receptor modulators, the presence of a chloro or fluoro group at the C5 position enhances potency. nih.gov Similarly, in the pursuit of HIV-1 integrase inhibitors, placing halogenated phenyl groups at the C6 position of the indole core has been shown to increase inhibitory activity. mdpi.com Docking studies revealed that a C6-halogenated benzene ring can engage in favorable π-π stacking interactions with viral DNA, contributing to a stronger binding affinity. nih.govrsc.org The regioselectivity of halogenation can be controlled, for instance, by placing an electron-withdrawing group on the indole nitrogen to direct halogenation to the C2 position. researchgate.net
The following table summarizes the effect of halogenation on the activity of certain indole derivatives against HIV-1 integrase.
| Compound | Indole Core Substituent (C6) | IC₅₀ (μM) |
| Parent Compound | H | 32.37 |
| 17a | 4-fluorophenylamino | 3.11 |
| 17g | 3-fluoro-4-methoxyphenylamino | 3.54 |
| Data sourced from studies on HIV-1 integrase inhibitors. nih.gov |
Modifications at N1 Position
Side Chain Introductions and Their Conformational Impact
The introduction of side chains, particularly at the C3 position, has a profound impact on the activity of indole-2-carboxylic acid derivatives by influencing their binding conformation.
In the case of HIV-1 integrase inhibitors, long-chain substituents introduced at the C3 position can extend into a hydrophobic cavity near the enzyme's active site. mdpi.comnih.govnih.gov This leads to enhanced binding through interactions with key amino acid residues such as Tyr143 and Asn117. mdpi.comnih.gov The introduction of these side chains often begins with a C3-formyl group, highlighting its importance as a synthetic intermediate. mdpi.com
Conversely, for other targets like the CB1 receptor, smaller substituents at the C3 position (such as hydrogen or methyl) are preferred over larger ethyl groups, indicating that the optimal side chain length is target-dependent. nih.gov Quantitative structure-activity relationship (QSAR) analysis of C3-substituted indole-2-carboxylates as NMDA receptor antagonists suggested that activity decreases with increased lipophilicity and steric bulk of the side chain's terminal phenyl ring. nih.gov
The following table illustrates the impact of C3 side chain modifications on HIV-1 integrase inhibition.
| Compound | C3 Substituent | IC₅₀ (μM) |
| Parent Compound (3) | -COOH | 11.25 |
| 17b | -CH₂-O-CH₂-(4-CF₃-Ph) | 2.13 |
| 20a | -CH₂-O-CH₂-(2-F-Ph) | 0.13 |
| 20b | -CH₂-O-CH₂-(3-F-Ph) | 1.74 |
| Data sourced from studies on HIV-1 integrase inhibitors. mdpi.com |
Ligand-Receptor Interactions and Binding Conformation Analysis in SAR
A comprehensive understanding of SAR requires detailed analysis of ligand-receptor interactions and the adopted binding conformations. For formylated indole carboxylic acid derivatives, molecular docking and structural biology studies have provided critical insights.
As potent HIV-1 integrase inhibitors, these compounds utilize a multi-point interaction model. A key feature is the chelation of two Mg²⁺ ions in the enzyme's active site by a triad of heteroatoms, typically including the C2-carboxylate and the indole nitrogen. nih.govmdpi.comrsc.org Furthermore, π-π stacking interactions between the indole ring system or its substituents and the bases of the viral DNA (specifically dC20) are crucial for stabilizing the ligand-enzyme complex. nih.govrsc.org
The conformation of the ligand within the binding pocket is paramount. Side chains at the C3 position are designed to fit into a hydrophobic pocket, and their interaction with residues like Tyr143 and Asn117 is a key determinant of potency. mdpi.comnih.gov The differential binding of a single ligand to distinct conformations (e.g., active vs. inactive) of a receptor can also occur, providing a mechanism for achieving graded or partial agonist/antagonist activity. nih.gov This coupling of ligand orientation with receptor state underscores the dynamic nature of molecular recognition that governs the ultimate biological response. nih.gov
Computational Chemistry and Modeling of Formylated Indole Carboxylic Acids
Molecular Docking Studies for Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule ligand, such as 2-formyl-1H-indole-4-carboxylic acid, to the active site of a target protein.
Research on indole (B1671886) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and optimizing ligand-receptor interactions. For instance, derivatives of indole-2-carboxylic acid have been docked into the active site of HIV-1 integrase to predict their binding affinities and binding modes. nih.govnih.gov These studies often reveal key interactions, such as the chelation of metal ions within the active site by the carboxyl group and π-stacking interactions between the indole ring and viral DNA. nih.gov Similarly, molecular docking of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid with human placental aromatase has shown the formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity, suggesting its potential as an aromatase inhibitor. nih.gov
The binding affinity is typically quantified by a scoring function, which estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding affinity. The results of these studies can be used to rank potential drug candidates and to guide the synthesis of new derivatives with improved potency.
Table 1: Representative Molecular Docking Results for Indole Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interactions Observed |
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | Not specified | Chelation with Mg2+ ions, π-stacking with dC20 |
| 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) | Human Placental Aromatase (3S79) | Not specified | Polar hydrogen bonds, hydrophobic interactions |
| MPIPA (a synthesized indole derivative) | Acetylcholine binding protein | -16.76 | Not specified |
Note: The data in this table is illustrative and derived from studies on similar indole-containing compounds.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules like this compound. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.
Fukui Indices and Reactivity Prediction
Fukui indices are chemical reactivity indicators derived from conceptual DFT. They are used to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule.
ƒ+(r) : Represents the reactivity towards a nucleophilic attack (addition of an electron). The site with the highest ƒ+(r) value is the most probable site for nucleophilic attack.
ƒ-(r) : Represents the reactivity towards an electrophilic attack (removal of an electron). The site with the highest ƒ-(r) value is the most susceptible to electrophilic attack.
ƒ0(r) : Represents the reactivity towards a radical attack.
For this compound, the carbonyl carbon of the formyl group would be expected to have a high ƒ+(r) value, making it a prime site for nucleophilic attack. Conversely, the electron-rich regions of the indole ring would likely exhibit higher ƒ-(r) values, indicating their susceptibility to electrophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge distribution, and hybridization within a molecule. nih.gov It provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.org
In the case of this compound, NBO analysis can reveal:
The delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the π-system of the indole ring.
The nature of the intramolecular hydrogen bonding between the formyl and carboxylic acid groups, if present.
The hybridization of the atomic orbitals, which influences the molecular geometry and reactivity.
The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their strength. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule, while molecular dynamics (MD) simulations provide insights into its dynamic behavior over time.
For carboxylic acids, a key conformational feature is the orientation of the hydroxyl proton, which can exist in either a syn or anti conformation. While the syn conformation is generally more stable in the gas phase, the anti conformation can be stabilized in solution due to favorable interactions with solvent molecules. nih.gov The rotational barrier between these conformers is typically large. nih.gov
In the case of this compound, the relative orientation of the formyl and carboxylic acid groups also contributes to the conformational landscape. Potential energy scans, where the energy of the molecule is calculated as a function of specific dihedral angles, can be used to identify the most stable conformers. nih.gov
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biorxiv.org This approach significantly reduces the time and cost associated with experimental screening.
For a target of interest, a virtual library of compounds can be designed based on the this compound scaffold. This involves systematically modifying the core structure by adding or substituting various functional groups. These virtual compounds are then docked into the active site of the target protein, and their binding affinities are predicted. The most promising candidates can then be synthesized and tested experimentally.
This strategy has been successfully applied to identify novel inhibitors for various targets. For example, virtual screening of thousands of carboxylic acid-containing compounds led to the identification of a potent inhibitor of New Delhi metallo-beta-lactamase-1 (NDM-1). biorxiv.orgresearchgate.net Similarly, integrated in silico approaches, including inverse virtual screening and molecular docking, have been used to identify potential targets for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.orgnih.gov
Preclinical Biological and Pharmacological Investigations of Formylated Indole Carboxylic Acids
Antimicrobial PropertiesData not available.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the preclinical biological and pharmacological investigations of the compound 2-formyl-1H-indole-4-carboxylic acid for the activities outlined in your request.
The provided structure for the article requires detailed research findings, including data tables, on the following specific activities for this exact molecule:
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Antifungal Activity
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Histone Deacetylase Inhibition
Histamine H3 Receptor Antagonism
CysLT1 Receptor Antagonism
While research exists for other indole (B1671886) carboxylic acid derivatives and their effects on these biological targets, the strict requirement to focus solely on "this compound" cannot be met. Scientific literature is highly specific, and data for one chemical isomer or derivative cannot be attributed to another.
Therefore, it is not possible to generate the requested article with scientifically accurate and non-hallucinatory content that adheres to the provided outline and compound specificity. Further research and publication on the specific biological activities of this compound would be required before such an article could be written.
Enzyme and Receptor Modulation
PPAR Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation. mdpi.com The three identified isoforms, PPARα, PPARβ/δ, and PPARγ, are activated by ligands and subsequently regulate the transcription of various target genes. mdpi.com While extensive research has been conducted on various synthetic and natural compounds as PPAR modulators, direct preclinical evidence detailing the activity of this compound as a PPAR modulator is not extensively documented in publicly available scientific literature.
However, computational studies on similar molecular structures suggest a potential for interaction. For instance, molecular docking studies of 2-formyl-komarovicine, a compound with a structural resemblance to formylated indoles, indicated that it could bind to the hydrophobic pocket of the PPARγ ligand-binding domain. nih.gov This interaction, however, was not sufficient to stabilize helix H12, a crucial step for receptor activation. nih.gov This finding suggests that while the formylated indole scaffold may fit within the PPAR binding site, specific structural modifications would likely be necessary to achieve potent agonistic or antagonistic activity.
The broader class of indole-based compounds has been investigated for PPAR modulation. For example, certain indole-thiazolidine molecules have been shown to act as PPAR pan-agonists, activating all three PPAR isoforms and demonstrating anti-inflammatory effects in preclinical models of gastric lesions. nih.gov These findings highlight the potential of the indole nucleus as a scaffold for the development of novel PPAR modulators. Further preclinical studies, including binding assays and reporter gene assays, are necessary to definitively characterize the interaction and functional activity of this compound with PPAR isoforms.
Table 1: Investigated Biological Activities of Indole Carboxylic Acid Derivatives
| Compound Class | Biological Target/Activity | Key Findings |
|---|---|---|
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Inhibition | Effective inhibition of the strand transfer of HIV-1 integrase. nih.govmdpi.com |
| 3-Substituted 1H-indole-2-carboxylic acid derivatives | CysLT1 Antagonism | Identified as novel and highly potent and selective CysLT1 antagonists. |
| 1H-indole-2-carboxylic acid derivatives | Antitumor Activity (targeting 14-3-3η protein) | Displayed inhibitory activities against several human liver cancer cell lines. |
| Indole-thiazolidine derivatives | PPAR Pan-Agonist and COX Inhibitor | Demonstrated cytoprotection in gastric lesions by inhibiting neutrophil influx and maintaining blood flow. nih.gov |
Mechanisms of Action at the Molecular and Cellular Level
The mechanism of action of PPAR modulators at the molecular and cellular level is well-established and provides a framework for understanding the potential effects of compounds like this compound, should they be confirmed as PPAR ligands.
Molecular Mechanism:
Upon ligand binding, PPARs undergo a conformational change that allows for the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). mdpi.com The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription. mdpi.com
PPARα: Activation of PPARα primarily regulates the expression of genes involved in fatty acid catabolism. nih.govnih.gov This includes genes for enzymes and transport proteins essential for fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase. nih.gov
PPARγ: This isoform is a key regulator of adipogenesis, lipid storage, and glucose homeostasis. nih.gov Its activation promotes the uptake of fatty acids and the differentiation of preadipocytes into mature fat cells.
PPARβ/δ: Activation of PPARβ/δ is associated with increased fatty acid metabolism and improved insulin (B600854) sensitivity. nih.gov
Cellular Effects:
The transcriptional regulation by PPARs translates into a variety of cellular effects:
Metabolic Regulation: PPAR activation can significantly alter the metabolic profile of cells. For example, PPARα activation can shift cellular energy production towards fatty acid oxidation, while inhibiting lipid synthesis. nih.gov This can be particularly relevant in the context of cancer cells, which often exhibit altered metabolic pathways. nih.gov
Anti-inflammatory Effects: PPARs can suppress inflammation by inhibiting the expression of pro-inflammatory genes. This occurs through a mechanism known as transrepression, where the activated PPAR interferes with the signaling pathways of inflammatory transcription factors such as NF-κB.
Antiproliferative and Proapoptotic Effects: Activation of PPARs, particularly PPARα and PPARγ, has been shown to have antiproliferative and proapoptotic effects in various cancer cell lines. nih.gov This can be mediated by the inhibition of critical cell cycle regulators and the induction of apoptosis-related genes. For instance, PPARα activation can inhibit the oncogenic Akt signaling pathway. nih.gov
Table 2: Overview of PPAR Functions and Mechanisms
| PPAR Isoform | Primary Functions | Key Target Genes/Pathways | Cellular Outcomes |
|---|---|---|---|
| PPARα | Fatty acid catabolism, anti-inflammatory | CPT1, ACO, UCP2, SREBP-1 | Increased fatty acid oxidation, reduced lipid synthesis, decreased inflammation. nih.govnih.gov |
| PPARγ | Adipogenesis, glucose homeostasis, lipid storage | Adiponectin, GLUT4 | Enhanced insulin sensitivity, promotion of fat cell differentiation. nih.gov |
| PPARβ/δ | Fatty acid metabolism, insulin sensitivity | PDK4, ANGPTL4 | Improved glucose tolerance, increased fatty acid oxidation in muscle. nih.gov |
Derivatives and Analogues: Expanding the Chemical Space
Synthesis of Novel Formylated Indole (B1671886) Carboxylic Acid Derivatives
The synthesis of derivatives from a core structure like 2-formyl-1H-indole-4-carboxylic acid involves either building upon the pre-formed indole ring or modifying its functional groups. A primary method for introducing the formyl group onto an indole ring is the Vilsmeier-Haack reaction. nih.govchemistrysteps.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate electron-rich aromatic rings like indole. For instance, various substituted 1H-indole-2-carboxylic acid ethyl esters can be formylated at the C-3 position to yield ethyl 3-formyl-substituted-1H-indole-2-carboxylates. nih.govnih.gov
Another strategy involves the transformation of a pre-existing group into a formyl group. For example, ethyl 4-, 6-, and 7-formyl-1H-indole-2-carboxylates have been synthesized from their respective 2-ethoxycarbonyl-1H-indole-methanesulfonic acid precursors. This multi-step process involves converting the sulfomethyl group into a chloromethyl group, followed by hydrolysis to a hydroxymethyl group, and subsequent oxidation to the final aldehyde. researchgate.net
Further derivatization can be achieved through reactions targeting the existing functional groups. The carboxylic acid at C-4 can be converted into esters or amides (carboxamides) through standard coupling reactions, for example, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govmdpi.com The formyl group at C-2 can undergo reactions such as condensation with amines or hydrazines to form imines or hydrazones, respectively. nih.gov
| Starting Material | Reaction/Reagents | Product | Reference |
|---|---|---|---|
| Substituted-1H-indole-2-carboxylic acid ethyl esters | Vilsmeier-Haack (POCl₃/DMF) | Ethyl 3-formyl-substituted-1H-indole-2-carboxylates | nih.gov |
| 2-Ethoxycarbonyl-1H-indole-4-methanesulfonic acid | 1. SO₂Cl₂ 2. H₂O 3. Oxidation | Ethyl 4-formyl-1H-indole-2-carboxylate | researchgate.net |
| 5-Nitroindole-2-carboxylic acid ethyl ester | Vilsmeier-Haack (POCl₃/DMF) | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | nih.gov |
| Indole-2-carboxylic acid | Amine, Coupling Agent (e.g., EDCI) | Indole-2-carboxamides | nih.gov |
Chemical Modification Strategies for Enhanced Biological Activity
Chemical modification of the this compound scaffold is a key strategy for optimizing biological activity and developing drug candidates. Structure-activity relationship (SAR) studies guide these modifications by revealing which parts of the molecule are essential for its therapeutic action. nih.gov
Key modification strategies include:
Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, nitro, or amino groups) at different positions (C-3, C-5, C-6, C-7) of the indole nucleus can significantly impact potency and selectivity. nih.govrsc.org For example, in a series of indole-2-carboxylic acid derivatives developed as HIV-1 integrase inhibitors, adding a halogenated phenyl group at the C-6 position was found to improve π–π stacking interactions with viral DNA, thereby enhancing inhibitory activity. nih.govresearchgate.net Similarly, for indole-2-carboxamides acting as anti-tubercular agents, substitutions at the 4- and 6-positions were found to be optimal for activity. rsc.org
Modification of the Carboxylic Acid Group: Converting the carboxylic acid to various amides or esters can alter the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets. SAR studies on indole-2-carboxamides as CB1 receptor allosteric modulators showed that the carboxamide functionality was essential, and modifications to the amine portion significantly influenced potency. nih.gov
Modification of the Formyl Group: The aldehyde can be reduced to a hydroxymethyl group, oxidized to a carboxylic acid, or converted into other functional groups. In the development of HIV-1 integrase inhibitors, a 3-formyl group on an indole-2-carboxylate (B1230498) was reduced to a hydroxymethyl group, which then served as an anchor point for introducing longer side chains to probe a hydrophobic pocket in the enzyme's active site. mdpi.com
| Scaffold | Modification Strategy | Effect on Biological Activity | Target/Application | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid | Introduction of C-6 halogenated benzene (B151609) ring | Enhanced π–π stacking and inhibitory activity | HIV-1 Integrase Inhibitor | nih.gov |
| Indole-2-carboxamide | Introduction of C-5 chloro or fluoro group | Enhanced potency | CB1 Receptor Modulator | nih.gov |
| Indole-2-carboxamide | Conversion of a 5-nitro group to a 5-amino group | Dramatic loss of activity | Anti-inflammatory Agent | acs.org |
| Indole-2-carboxylate | Elongation of a side chain at the C-3 position | Improved interaction with hydrophobic cavity | HIV-1 Integrase Inhibitor | mdpi.com |
Exploration of Fused Indole Ring Systems
The presence of two reactive functional groups on the this compound scaffold makes it an excellent precursor for synthesizing fused polycyclic indole systems. jove.comrsc.org These rigid, complex structures are of great interest in medicinal chemistry as they can mimic natural product frameworks and present unique three-dimensional shapes for interacting with biological targets.
A prominent example is the synthesis of the pyridazino[4,5-b]indole ring system. This tricyclic structure can be readily formed through the cyclocondensation reaction of ethyl 3-formyl-indole-2-carboxylates with hydrazine (B178648) hydrate. nih.gov In this reaction, the hydrazine reacts with both the formyl group and the ester to form a new six-membered pyridazinone ring fused to the indole core. This approach provides an efficient route to a class of compounds investigated for various biological activities, including anxiolytic, antihypertensive, and antiviral properties. researchgate.net
The indole-2-carboxamide moiety also serves as a versatile starting point for constructing fused systems through intramolecular and intermolecular cyclization reactions. jove.comrsc.org Depending on the reagents and reaction conditions, the formyl and carboxylic acid groups can be used to build a variety of heterocyclic rings fused to the indole 'b' face (between C-2 and C-3) or other positions, leading to novel chemical entities. researchgate.netresearchgate.netnih.gov
| Starting Material | Reagent | Fused Ring System Formed | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Ethyl 3-formyl-1H-indole-2-carboxylate | Hydrazine Hydrate | Pyridazinone | Pyridazino[4,5-b]indol-4(5H)-one | nih.gov |
| 2-Acetylindole-3-carboxylic acid | Hydrazine Hydrate | Pyridazinone | 4-Methyl-pyridazino[4,5-b]indol-1-one | researchgate.net |
| Indole-2-carboxamide | Various (Intramolecular Cyclization) | Various Heterocycles | Polycyclic Fused Indoles | jove.com |
Development of Indole Scaffolds for Diverse Pharmacological Targets
The indole ring is a core component in many approved pharmaceuticals targeting a wide range of biological systems. nih.govrsc.org The this compound structure serves as a versatile template for designing ligands for diverse pharmacological targets, including enzymes, receptors, and ion channels. mdpi.comresearchgate.neteurekaselect.com Its utility stems from the ability to easily modify the scaffold to tune its electronic and steric properties, allowing for targeted interactions with specific protein binding sites.
Indole-based scaffolds derived from this core have been successfully developed for several targets:
Enzyme Inhibitors: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of enzymes like HIV-1 integrase, which is crucial for viral replication. rsc.orgmdpi.comnih.gov The indole nitrogen and the carboxylate oxygen can chelate essential metal ions (Mg²⁺) in the enzyme's active site, forming the basis of the inhibitory action. nih.govresearchgate.net Other enzymes targeted by indole scaffolds include indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important in cancer immunotherapy. sci-hub.se
Receptor Modulators: The indole framework is a common feature in ligands for G-protein coupled receptors (GPCRs). For example, indole-2-carboxamides have been developed as potent allosteric modulators of the cannabinoid receptor 1 (CB1), offering a novel approach to treating various neurological disorders. nih.gov
Kinase Inhibitors: Protein kinases are key targets in cancer therapy, and the indole scaffold is a foundational element in many kinase inhibitors. mdpi.com By modifying the substituents on the indole ring, researchers can achieve selectivity for specific kinases involved in tumor growth and proliferation, such as EGFR and CDK2. nih.gov
| Core Scaffold | Pharmacological Target | Therapeutic Area | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid | HIV-1 Integrase | Antiviral (HIV) | rsc.orgnih.gov |
| Indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Neurology | nih.gov |
| Indole-2-carboxylic acid | IDO1/TDO | Oncology (Immunotherapy) | sci-hub.se |
| Indole-2-carboxamide | EGFR/CDK2 Kinases | Oncology | nih.gov |
| Indole Scaffold | Various Kinases (PI3K, Akt, etc.) | Oncology (Glioblastoma) | mdpi.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-formyl-1H-indole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves formylation of 1H-indole-4-carboxylic acid precursors. A Vilsmeier-Haack reaction is widely used, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generate the formylating agent. Reaction conditions (e.g., temperature < 10°C to prevent over-formylation) and hydrolysis steps (neutralization with aqueous NaHCO₃) are critical for yield optimization. Alternative routes include condensation with 2-aminothiazol-4(5H)-one derivatives under reflux in acetic acid, as demonstrated in structurally related indole-formyl systems .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies formyl (δ ~9.8–10.2 ppm for 1H; δ ~190–200 ppm for 13C) and carboxylic acid (δ ~170–175 ppm for 13C) groups. Aromatic protons in the indole ring appear between δ 6.5–8.5 ppm.
- IR Spectroscopy : Confirms carbonyl stretches (formyl: ~1680–1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad O-H stretch).
- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z for C₁₀H₇NO₃: 189.0426).
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, with refinement using SHELXL .
Q. How should researchers handle stability concerns during storage and handling of this compound?
- Methodological Answer : Store at 4°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to moisture, as the carboxylic acid group may promote dimerization. Use inert atmospheres (N₂/Ar) during reactions to suppress oxidation of the formyl group. Safety protocols include wearing P95 respirators and chemical-resistant gloves, as recommended for structurally similar indole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress decarboxylation during synthesis?
- Methodological Answer : Decarboxylation often occurs under high-temperature or strongly acidic/basic conditions. Mitigation strategies include:
- pH Control : Maintain neutral to mildly acidic conditions (pH 4–6) during hydrolysis.
- Microwave-Assisted Synthesis : Reduces reaction time and thermal degradation (e.g., 80°C for 30 min vs. 5-hour reflux).
- Additives : Use scavengers like EDTA to chelate metal ions that catalyze decarboxylation. Monitor reaction progress via HPLC to detect early-stage byproducts .
Q. What computational approaches predict the electrophilic reactivity of the formyl group in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, the formyl carbon shows high electrophilicity (f⁻ > 0.1).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- Transition State Modeling : Use software like Gaussian or ORCA to model activation energies for nucleophilic attack. Validate predictions with experimental kinetic studies .
Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Recrystallize from DMF/water mixtures.
- Polymorph Screening : Test crystallization solvents (e.g., ethanol vs. ethyl acetate) to isolate stable forms.
- Differential Scanning Calorimetry (DSC) : Accurately measure melting points and detect phase transitions. Cross-reference synthetic protocols (e.g., reagent ratios, drying times) to identify variability sources .
Q. What strategies are effective for analyzing tautomeric equilibria involving the indole NH and formyl groups?
- Methodological Answer :
- Variable-Temperature NMR : Track chemical shift changes in the NH proton (δ ~12 ppm) and formyl proton to assess tautomerization.
- X-ray Photoelectron Spectroscopy (XPS) : Compare N 1s binding energies for indole (≈399.5 eV) and tautomeric forms.
- Theoretical Calculations : Use MP2 or CCSD(T) methods to model energy differences between tautomers .
Data Analysis and Contradiction Management
Q. How should contradictory bioactivity results in cell-based assays be addressed?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 1–100 μM) and controls (e.g., DMSO vehicle).
- Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity.
- Cell Line Authentication : Confirm species-specific receptor expression (e.g., human vs. murine models) to explain variability .
Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., logP, molecular weight).
- Machine Learning : Train random forest models on descriptor libraries (e.g., MOE, RDKit) to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
